REACTION_SMILES
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[CH2:25]([N:26]([CH2:27][CH3:28])[CH2:29][CH3:30])[CH3:31].[CH3:1][NH:2][S:3](=[O:4])(=[O:5])[Cl:6].[CH3:7][CH2:8][N:9]([CH2:10][CH3:11])[CH2:12][CH3:13].[ClH:24].[NH2:14][c:15]1[cH:16][cH:17][c:18]([C:21]([CH3:22])=[O:23])[cH:19][cH:20]1>>[CH3:1][NH:2][S:3](=[O:4])(=[O:5])[NH:14][c:15]1[cH:16][cH:17][c:18]([C:21]([CH3:22])=[O:23])[cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNS(=O)(=O)Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)c1ccc(N)cc1
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Name
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Type
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product
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Smiles
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CNS(=O)(=O)Nc1ccc(C(C)=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |